molecular formula C17H27ClN2O4 B2705415 Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052416-20-2

Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2705415
CAS No.: 1052416-20-2
M. Wt: 358.86
InChI Key: GPYYDFKZNJHAQC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 2-hydroxy-3-(o-tolyloxy)propyl chloride under basic conditions to yield the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs for treating neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The hydroxyl and piperazine groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can be compared with other piperazine derivatives, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the o-tolyloxy group in this compound imparts unique properties, such as enhanced binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-7-5-4-6-14(16)2;/h4-7,15,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYDFKZNJHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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